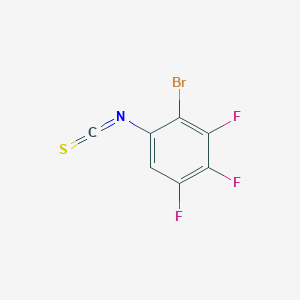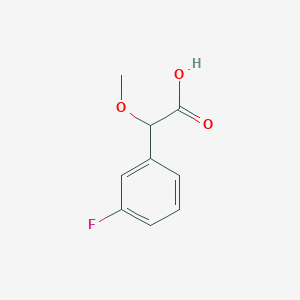
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using microwave or ultrasound energy, can be employed to reduce the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or epoxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, epoxides, benzyl derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorophore in fluorescence-based studies and as a building block for synthesizing other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting metal ions.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for various pharmaceuticals
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound with a simpler structure and wide-ranging applications.
7-Hydroxycoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Used as a fluorescent probe and in the study of hyaluronan synthesis.
Uniqueness
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biochemical processes .
Eigenschaften
Molekularformel |
C17H13F3O2 |
|---|---|
Molekulargewicht |
306.28 g/mol |
IUPAC-Name |
(8E)-8-benzylidene-4-(trifluoromethyl)-6,7-dihydro-5H-chromen-2-one |
InChI |
InChI=1S/C17H13F3O2/c18-17(19,20)14-10-15(21)22-16-12(7-4-8-13(14)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2/b12-9+ |
InChI-Schlüssel |
JTQDFUHFWWWJKV-FMIVXFBMSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=CC(=O)O3)C(F)(F)F |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=CC(=O)O3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)





![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)

![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)

